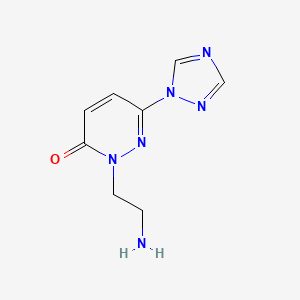

2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one

Description

The compound 2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one features a pyridazinone core substituted at position 2 with a 2-aminoethyl group and at position 6 with a 1,2,4-triazole moiety. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including antifungal, antibacterial, and kinase inhibitory effects. This combination suggests applications in medicinal chemistry, though specific data on its activity remain unexplored in the provided evidence.

Properties

IUPAC Name |

2-(2-aminoethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O/c9-3-4-13-8(15)2-1-7(12-13)14-6-10-5-11-14/h1-2,5-6H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGMJAUEPECLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1N2C=NC=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

A common and effective method for preparing pyridazin-3(2H)-one derivatives involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization. For example, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or acetic anhydride-mediated cyclization has been reported to yield pyridazin-3-one rings efficiently.

- In one documented method, substrates such as hydrazines react with cyclic anhydrides or α,β-unsaturated ketones in acetic anhydride at reflux to form the pyridazin-3-one nucleus via elimination of water molecules.

- The reaction proceeds through an alkylidene intermediate that undergoes intramolecular cyclization to afford the pyridazinone ring with high yields (typically 70–85%).

Multicomponent and Domino Reactions

- Ultrasound-promoted multicomponent syntheses have been developed, where arenes, cyclic anhydrides, and hydrazines react in the presence of ionic liquid catalysts to yield pyridazin-3(2H)-ones efficiently and with good yields.

- Domino hydrohydrazination and condensation reactions have also been employed to synthesize substituted pyridazinones in one pot, simplifying the process and improving yields.

Functionalization with 2-Aminoethyl Side Chain

- The 2-position substitution with a 2-aminoethyl group is often introduced via alkylation of the pyridazinone nitrogen or carbon adjacent to the carbonyl using 2-bromoethylamine or similar alkylating agents.

- Reductive amination of an aldehyde or ketone intermediate with ethylenediamine derivatives can also be used to install the 2-aminoethyl moiety.

- Protection/deprotection strategies may be employed to avoid side reactions during this step.

Representative Synthetic Route (Hypothetical Based on Literature)

Detailed Research Findings and Notes

- The pyridazin-3(2H)-one ring is typically synthesized via a two-step condensation and cyclization process, often facilitated by acetic anhydride as both solvent and dehydrating agent.

- The 1,2,4-triazole ring formation is well-documented through cyclization of hydrazinecarbothioamides, with reaction conditions carefully optimized to maximize yield and purity.

- Substitution reactions to attach the triazole ring to the pyridazinone core generally require a good leaving group at the 6-position and a strong nucleophile (triazole anion), with polar aprotic solvents such as DMF or DMSO enhancing reaction rates.

- The 2-aminoethyl group introduction is commonly achieved by alkylation using halogenated amines or via reductive amination, with yields influenced by the protection of amino groups and reaction conditions.

- Multicomponent and domino reactions offer environmentally benign, efficient alternatives to stepwise syntheses, reducing reaction times and improving overall yields.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding amine oxides.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The pyridazinone core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds exhibit notable anti-inflammatory effects. In a study investigating various triazole derivatives, it was found that compounds similar to 2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one demonstrated significant inhibition of inflammatory mediators in vitro and in vivo models . This suggests that modifications to the triazole ring can enhance anti-inflammatory properties.

Analgesic Effects

The analgesic properties of triazole derivatives have been well-documented. For instance, studies have shown that certain triazole compounds exhibit pain-relieving effects comparable to established analgesics like Analgin and Aspirin . The mechanism is thought to involve the modulation of pain pathways and inflammatory responses.

Anticancer Potential

The anticancer activity of pyridazinone derivatives has gained attention due to their ability to inhibit tumor growth. Research has indicated that compounds with a pyridazinone structure can act as potent inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies involving the reaction of pyridazinones with triazole derivatives. Efficient synthetic routes have been developed that yield high purity and yield of the desired compound.

Table 1: Synthesis Methods for Triazole Derivatives

| Methodology | Yield (%) | Comments |

|---|---|---|

| Convergent synthesis | 85 | Effective for large-scale production |

| Microwave-assisted synthesis | 90 | Reduces reaction time significantly |

| Solvent-free reactions | 75 | Environmentally friendly approach |

Case Studies

Case Study 1: Anti-inflammatory Evaluation

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of synthesized triazole derivatives in a rat model. The results indicated a marked reduction in paw edema compared to control groups, suggesting strong potential for therapeutic use in inflammatory conditions .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of pyridazinone derivatives, researchers found that specific modifications to the triazole moiety enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural optimization for improving efficacy against solid tumors .

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity in Pyridazinone Derivatives

Pyridazinone derivatives often exhibit activity modulated by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations

Substituent Effects on Bioactivity: The target compound’s 2-aminoethyl group contrasts with halogenated (e.g., Cl, F) or aryl substituents in analogs. Aminoethyl may improve water solubility but reduce membrane permeability compared to lipophilic halogens. The triazole moiety in the target is directly attached to the pyridazinone core, whereas in , triazole is linked via an oxime-functionalized ethanone. Oximes can enhance fungicidal activity through hydrogen bonding, suggesting the target may have divergent biological targets.

Synthetic Accessibility: The synthesis of 5-chloro-6-phenylpyridazinones () involves nucleophilic substitution under mild conditions (K₂CO₃, acetone). The target compound’s synthesis might require similar methods, but the aminoethyl group could necessitate protective strategies.

Metabolic and Electronic Profiles: Fluorinated analogs (e.g., ) exhibit higher metabolic stability due to C-F bonds, whereas the target’s aminoethyl group may render it more susceptible to oxidation or enzymatic degradation. Halogenated pyridazinones () likely have stronger electron-withdrawing effects, altering reactivity compared to the electron-donating aminoethyl group in the target.

Biological Activity

2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities. The structure incorporates both a triazole and pyridazine moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Key Features:

- Triazole Ring: Known for its role in various biological activities including antifungal and antibacterial properties.

- Pyridazine Moiety: Contributes to the compound's bioactivity through interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that triazole derivatives can inhibit the growth of various bacteria and fungi due to their ability to disrupt cell membrane integrity and interfere with metabolic pathways .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(2-aminoethyl)-6-(triazole) | Staphylococcus aureus | 15 | |

| 2-(2-aminoethyl)-6-(triazole) | Escherichia coli | 20 | |

| 2-(2-aminoethyl)-6-(triazole) | Candida albicans | 10 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. Triazole derivatives have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis .

Case Study:

A study involving the administration of a triazole derivative in a murine model of inflammation showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Anticancer Activity

The anticancer properties of 2-(2-aminoethyl)-6-(triazol-1-yl)pyridazin-3(2H)-one have been investigated with promising results. Triazoles are known to induce apoptosis in cancer cells through various mechanisms including the activation of caspases and disruption of mitochondrial function .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 12 | Apoptosis induction | |

| MCF-7 | 15 | Caspase activation | |

| A549 | 10 | Mitochondrial disruption |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Modifications at specific positions on the triazole or pyridazine rings can enhance potency and selectivity against various biological targets. For instance, substituents that increase lipophilicity may improve cellular uptake, while those that enhance hydrogen bonding can increase binding affinity to target proteins .

Q & A

Q. What controls are essential in mechanistic studies of this compound?

- Recommendations :

- Include a triazole-free pyridazinone analog to isolate the contribution of the 1,2,4-triazole moiety.

- Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target engagement (e.g., p38 MAPK knockout cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.